N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a cyclobutanecarboxamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-3,5-dimethylphenyl)cyclobutanecarboxamide
- N-(4-Ethoxy-3,5-dimethylphenyl)cyclopentanecarboxamide
Uniqueness
N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclobutanecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90257-48-0 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(4-ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14-10(2)8-13(9-11(14)3)16-15(17)12-6-5-7-12/h8-9,12H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
UQDVFCOYEYKRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C2CCC2)C |
Origin of Product |
United States |
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